

molecular structure and conformation of 4-(2-chloroethyl)acetophenone

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Compound of Interest

Compound Name: 4-(2-chloroethyl)acetophenone

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An In-depth Technical Guide on the Molecular Structure and Conformation of **4-(2-chloroethyl)acetophenone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of **4-(2-chloroethyl)acetophenone**. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, spectroscopic data of similar compounds, and theoretical considerations to present a comprehensive overview. The document covers the anticipated molecular geometry, conformational isomerism, and spectroscopic characteristics. Furthermore, it outlines general experimental protocols for the synthesis and characterization of **4-(2-chloroethyl)acetophenone**, providing a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

4-(2-chloroethyl)acetophenone is an organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a para-substituted acetophenone moiety with a chloroethyl group, presents intriguing possibilities for synthetic modifications and as a building block for more complex molecules. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, intermolecular

interactions, and potential biological activity. This guide aims to provide a thorough understanding of these aspects by leveraging data from analogous structures and computational chemistry principles.

Molecular Structure

The molecular structure of **4-(2-chloroethyl)acetophenone** consists of a central benzene ring substituted with an acetyl group and a 2-chloroethyl group at the para position. The fundamental chemical information for this compound is summarized below.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₁ ClO	
Molecular Weight	182.65 g/mol	
CAS Number	69614-95-5	
IUPAC Name	1-(4-(2-chloroethyl)phenyl)ethan-1-one	

While a definitive crystal structure for **4-(2-chloroethyl)acetophenone** is not publicly available, the bond lengths and angles can be reliably estimated by comparison with structurally similar compounds such as 4-ethylacetophenone and 4-chloroacetophenone.

Bond Lengths and Angles (Predicted)

The bond lengths and angles are expected to be within the typical ranges for substituted aromatic ketones. The presence of the electron-withdrawing acetyl group and the chloroethyl substituent will have minor influences on the geometry of the benzene ring.

Bond	Predicted Length (Å)
C=O	~1.21
C(aryl)-C(acetyl)	~1.49
C-C (aromatic)	~1.39 - 1.40
C(aryl)-C(ethyl)	~1.51
C-C (ethyl)	~1.54
C-Cl	~1.78
C-H (aromatic)	~1.08
C-H (aliphatic)	~1.09
C-H (methyl)	~1.09

Angle	Predicted Angle (°)
C(aryl)-C(acetyl)-O	~120
C(aryl)-C(acetyl)-C(methyl)	~120
C(aromatic)-C(aromatic)-C(aromatic)	~120
C(aryl)-C(ethyl)-C(ethyl)	~112
C(ethyl)-C(ethyl)-Cl	~109.5

Conformational Analysis

The conformational flexibility of **4-(2-chloroethyl)acetophenone** arises from the rotation around several single bonds. The most significant of these are the torsions involving the chloroethyl group relative to the phenyl ring and the internal rotation within the chloroethyl chain.

Key Torsional Angles

Two key dihedral angles determine the overall conformation of the molecule:

- τ_1 : C(aromatic) - C(aromatic) - C(ethyl) - C(ethyl): This torsion angle defines the orientation of the ethyl group with respect to the plane of the benzene ring.
- τ_2 : C(aryl) - C(ethyl) - C(ethyl) - Cl: This torsion angle describes the orientation of the chlorine atom relative to the benzene ring.

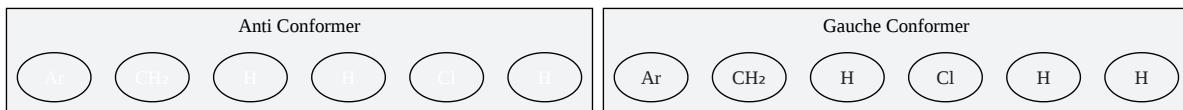
The conformation of the acetyl group relative to the phenyl ring is generally considered to be planar to maximize conjugation, with the carbonyl group lying in the plane of the ring.

Predicted Stable Conformations

Computational studies on similar 4-alkylacetophenones suggest that the lowest energy conformation for τ_1 will have the ethyl group oriented perpendicular to the plane of the benzene ring to minimize steric hindrance. For τ_2 , staggered conformations (anti and gauche) are expected to be the most stable.

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The relative energies of the anti and gauche conformers will depend on a balance of steric and electrostatic interactions. It is plausible that the anti conformer, where the chlorine atom is positioned away from the phenyl ring, will be the global minimum due to reduced steric repulsion.



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Spectroscopic Properties (Predicted) ^1H and ^{13}C NMR Spectroscopy

Based on data from related compounds like 4-chloroacetophenone and 4-ethylacetophenone, the following NMR spectral features are anticipated for **4-(2-chloroethyl)acetophenone** in CDCl_3 .

^1H NMR:

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Acetyl- CH_3	~2.6	singlet	3H
- $\text{CH}_2\text{-Ar}$	~3.1	triplet	2H
- $\text{CH}_2\text{-Cl}$	~3.8	triplet	2H
Aromatic protons (ortho to acetyl)	~7.9	doublet	2H
Aromatic protons (ortho to ethyl)	~7.3	doublet	2H

^{13}C NMR:

Carbon	Predicted Chemical Shift (ppm)
Acetyl- CH_3	~27
- $\text{CH}_2\text{-Ar}$	~38
- $\text{CH}_2\text{-Cl}$	~45
Aromatic C (quaternary, attached to acetyl)	~136
Aromatic CH (ortho to acetyl)	~129
Aromatic CH (ortho to ethyl)	~129
Aromatic C (quaternary, attached to ethyl)	~145
Carbonyl C=O	~197

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (ketone)	Stretch	~1685	Strong
C-H (aromatic)	Stretch	~3050 - 3100	Medium
C-H (aliphatic)	Stretch	~2850 - 3000	Medium
C=C (aromatic)	Stretch	~1600, 1580, 1450	Medium
C-Cl	Stretch	~650 - 800	Medium

Experimental Protocols

Synthesis of 4-(2-chloroethyl)acetophenone

A plausible synthetic route to **4-(2-chloroethyl)acetophenone** is through a Friedel-Crafts acylation of (2-chloroethyl)benzene.

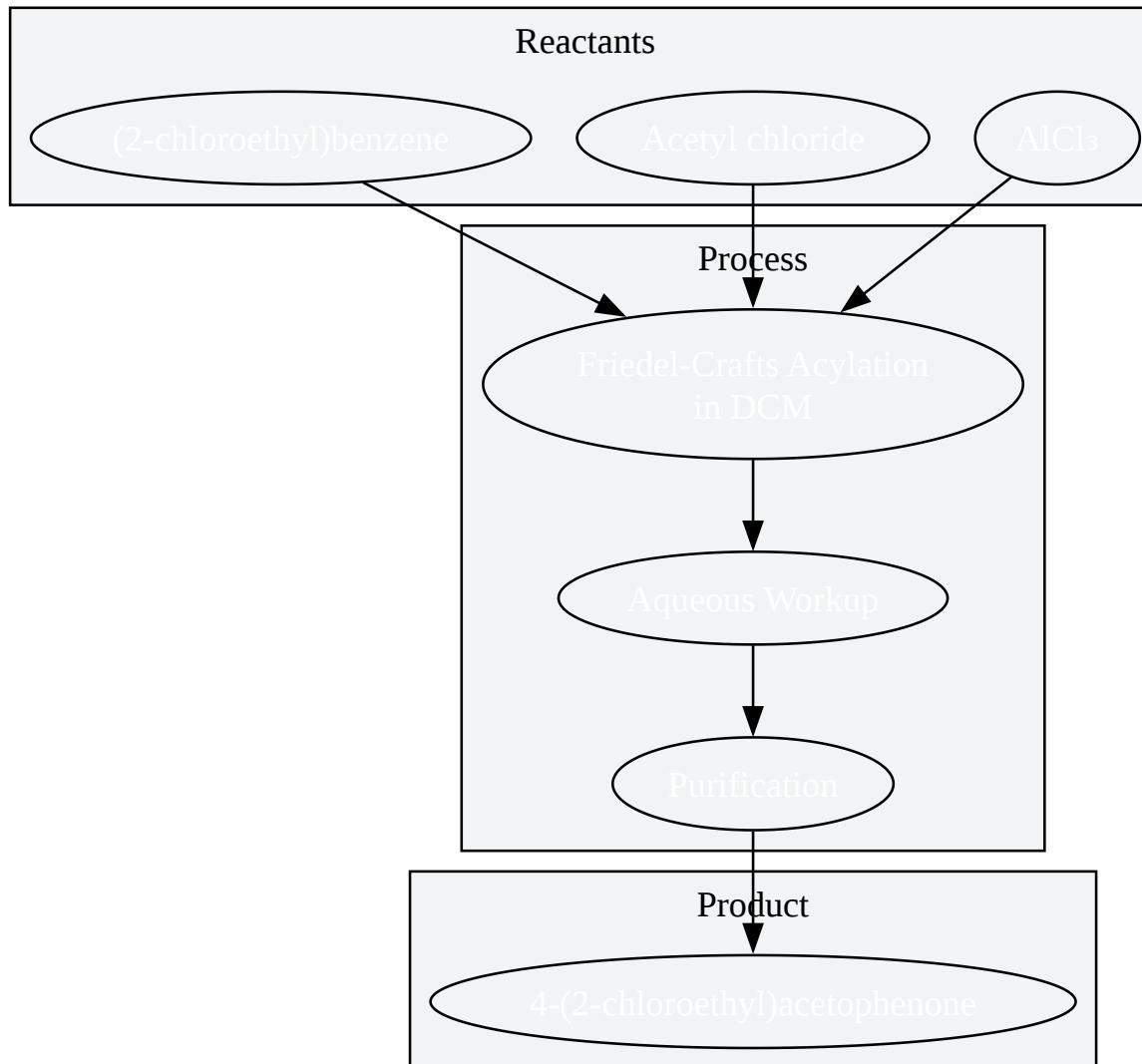
Materials:

- (2-chloroethyl)benzene
- Acetyl chloride (CH₃COCl)
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), aqueous solution

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add acetyl chloride to the stirred suspension.
- After the addition of acetyl chloride, add (2-chloroethyl)benzene dropwise to the reaction mixture, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.



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Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

- Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:

- For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
- For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Alternatively, an ATR-FTIR spectrometer can be used for both liquid and solid samples.
- Record the spectrum over the range of 4000-400 cm^{-1} .

Conclusion

This technical guide has provided a detailed theoretical and predictive overview of the molecular structure and conformation of **4-(2-chloroethyl)acetophenone**. While direct experimental structural data remains elusive, the analysis of analogous compounds and fundamental chemical principles allows for a robust model of its geometry and conformational preferences. The provided spectroscopic predictions and generalized experimental protocols offer a solid foundation for researchers working with this compound. Further experimental and computational studies are encouraged to refine the models presented herein and to fully elucidate the properties of this versatile chemical entity.

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